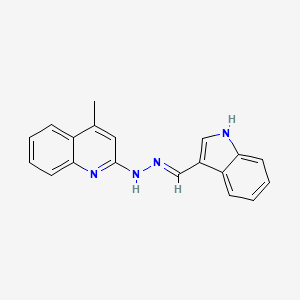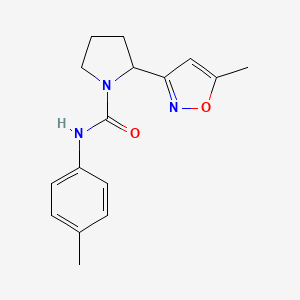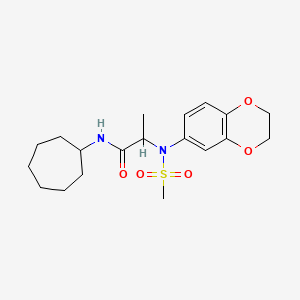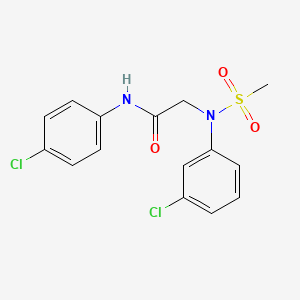
1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-indole-3-carbaldehyde (4-methyl-2-quinolinyl)hydrazone, commonly known as IQH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). IQH has shown promising results in various studies, and its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in detail in
科学研究应用
IQH has been studied extensively for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. IQH has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In addition, IQH has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of IQH is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cells. IQH has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
IQH has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs. IQH has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. In addition, IQH has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
IQH has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential applications in scientific research. However, there are also some limitations to its use. IQH is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on IQH. One potential direction is the development of new drugs based on IQH. Its antibacterial, antifungal, antiviral, and anticancer properties make it a promising candidate for the development of new drugs. Another potential direction is the study of its mechanism of action. A better understanding of how IQH works at the molecular level could lead to the development of more effective drugs. Finally, IQH could be studied for its potential use in the treatment of neurodegenerative diseases. Its antioxidant properties and ability to inhibit the growth of cancer cells make it a potential candidate for the treatment of these diseases.
合成方法
IQH can be synthesized through a simple reaction between 1H-indole-3-carbaldehyde and 4-methyl-2-quinolinylhydrazine. The reaction takes place in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, usually acetic acid. The resulting product is a yellow crystalline compound that can be purified through recrystallization.
属性
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-13-10-19(22-18-9-5-2-6-15(13)18)23-21-12-14-11-20-17-8-4-3-7-16(14)17/h2-12,20H,1H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPAVFQBMNGJJG-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-methylquinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B6047074.png)
![(1S*,4S*)-2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6047087.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6047090.png)
![N-(3-methylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B6047097.png)
![N-(1-{1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6047105.png)
![N-(sec-butyl)-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B6047132.png)
![1-(1-cyclopenten-1-ylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6047133.png)
![1-allyl-N-methyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide trifluoroacetate](/img/structure/B6047149.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6047160.png)
![2-butyryl-3-[(3,4-dimethylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6047167.png)



![2-{1-[(4,6-diamino-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6047208.png)